3-Bromo-4,5-dihydroisoxazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-4,5-dihydroisoxazole-5-carbonitrile is a chemical compound with the CAS Number: 1241953-58-1 . It has a molecular weight of 174.98 and its IUPAC name is 3-bromo-2,5-dihydroisoxazole-5-carbonitrile . It is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of 3-Bromo-4,5-dihydroisoxazole-5-carbonitrile involves the use of 50% glyoxylic acid solution, hydroxylamine hydrochloride, and liquid bromine . The reaction is carried out at room temperature and involves stirring for 12 hours . A ZSM-5 molecular sieve catalyst is added, and the reaction is allowed to proceed for 3 hours .Molecular Structure Analysis
The InChI code for 3-Bromo-4,5-dihydroisoxazole-5-carbonitrile is 1S/C4H3BrN2O/c5-4-1-3(2-6)8-7-4/h1,3,7H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4,5-dihydroisoxazole-5-carbonitrile are not mentioned in the search results, isoxazoles in general are known to be involved in (3 + 2) cycloaddition reactions . These reactions often employ Cu (I) or Ru (II) as catalysts .Physical And Chemical Properties Analysis
3-Bromo-4,5-dihydroisoxazole-5-carbonitrile is a powder that is stored at 4 degrees Celsius . Its molecular weight is 174.98 , and it has a specific InChI code that represents its molecular structure .Future Directions
Isoxazole, the core structure of 3-Bromo-4,5-dihydroisoxazole-5-carbonitrile, is a five-membered heterocyclic moiety found in many commercially available drugs . Given their significance, there is a continuous need to develop new eco-friendly synthetic strategies . Future research may focus on developing alternate metal-free synthetic routes .
properties
IUPAC Name |
3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-4-1-3(2-6)8-7-4/h3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAVYSBGTQNEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-dihydroisoxazole-5-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.